molecular formula C13H13N3O B1479609 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098065-65-5

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1479609
CAS No.: 2098065-65-5
M. Wt: 227.26 g/mol
InChI Key: DJCFECYDQBDJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a pyridine ring, which is a basic heterocyclic organic compound, and a cyclopropyl group, which is a type of alkyl substituent derived from cyclopropane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, the cyclopropyl group, and the aldehyde group. The arrangement of these groups within the molecule would determine its three-dimensional structure and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, which are aromatic and thus relatively stable, but also have available π electrons that can participate in reactions. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pyridine ring could potentially make the compound somewhat basic, while the aldehyde group could make it reactive .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, similar to 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, have been synthesized and characterized for various applications. A study involved synthesizing heteroaryl pyrazole derivatives and combining them with chitosan to form Schiff bases. These compounds were characterized by various analyses including solubility tests, elemental analysis, and spectral analyses (Hamed et al., 2020).

Antimicrobial Activity

  • Research has demonstrated the antimicrobial activity of pyrazole derivatives. The chitosan Schiff bases, derived from pyrazole, exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This indicates the potential of pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).

Cytotoxicity and Potential Anticancer Properties

  • Studies have also explored the cytotoxic properties of pyrazole derivatives. A series of novel pyrazole compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing moderate to good activity and weak toxicity against normal cell lines. Some analogues exhibited significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2017).

Application in Organic Synthesis

  • Pyrazole derivatives are utilized in organic synthesis. For instance, pyrazole-4-carbaldehydes have been used in Sonogashira-type reactions, leading to the synthesis of various compounds. These reactions are important for constructing complex organic molecules, indicating the versatility of pyrazole derivatives in synthetic chemistry (Vilkauskaitė et al., 2011).

Fluorescence Studies

  • The electronic and fluorescence properties of pyrazole derivatives have been studied, with a focus on the impact of specific solute-solvent interactions and electron donor-acceptor substituents. These studies are crucial for understanding the photophysical properties of these compounds and their potential applications in materials science and molecular electronics (Patil et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Future research could explore the synthesis, properties, and potential applications of this compound in more detail.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h3-7,9-10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCFECYDQBDJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.